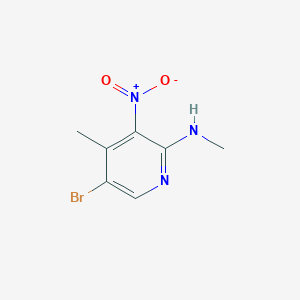

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Descripción general

Descripción

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is an organic compound with the molecular formula C7H8BrN3O2. It is a derivative of pyridine, characterized by the presence of bromine, nitro, and dimethylamine groups. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine typically involves the bromination of N,4-dimethyl-3-nitropyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions typically produce amino derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that enhance biological activity, making it a valuable compound in drug development targeting bacterial infections and cancer therapies.

Biological Activities:

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antimicrobial Properties: Effective against various bacterial strains.

- Anticancer Activity: Induces apoptosis in cancer cell lines through activation of caspase pathways.

- Antiviral and Anti-inflammatory Effects: Potentially effective against viral infections and inflammation.

Material Science

Advanced Materials Development:

The compound is utilized in the formulation of advanced materials, contributing to the development of polymers and composites with enhanced thermal and mechanical properties. This application is particularly relevant in industries such as aerospace and automotive, where material performance is critical.

Agricultural Chemistry

Pesticide Development:

this compound is being explored for its potential as an environmentally friendly pesticide or herbicide. Its antimicrobial properties can be harnessed to develop more effective agricultural chemicals that improve crop yields while minimizing environmental impact.

Analytical Chemistry

Reagent in Analytical Methods:

The compound is employed as a reagent in various analytical methods, including spectrophotometry. It aids researchers in detecting and quantifying other chemical species, which is essential for environmental monitoring and quality control processes.

Data Table: Biological Activities of this compound

Case Study 1: Anticancer Research

In vitro studies have demonstrated that this compound derivatives can significantly inhibit the growth of cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Case Study 2: Antimicrobial Testing

Recent tests against various bacterial strains revealed significant inhibition zones comparable to standard antibiotics. This suggests the compound's potential as a lead agent in developing new antimicrobial therapies.

Case Study 3: Pharmacokinetics

Preliminary pharmacokinetic studies indicate favorable absorption characteristics in model organisms. These findings support further development of this compound as a therapeutic agent with potential clinical applications.

Mecanismo De Acción

The mechanism of action of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

- 5-Bromo-2-methoxy-3-nitropyridine

- 3-Bromo-5-nitropyridine

- 2-Bromo-5-iodo-3-nitropyridine

- 2-Bromo-5-chloro-3-nitropyridine

Uniqueness

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and nitro groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Actividad Biológica

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the chemical formula C7H8BrN3O2 and a molecular weight of 246.06 g/mol, features a bromine atom at the 5-position and nitro and dimethyl groups at the 3- and 4-positions, respectively. These structural characteristics contribute significantly to its reactivity and biological interactions.

The synthesis of this compound typically involves multiple steps, including bromination and nitration processes. The compound can be synthesized through various methods, including:

- Bromination : Using reagents like N-bromosuccinimide in polar solvents.

- Nitration : Introducing the nitro group via electrophilic substitution reactions.

The compound's reactivity allows it to undergo various transformations, such as reduction of the nitro group to an amino group, which can enhance its biological activity.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

- Anticancer Activity : Research suggests that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Antiviral and Anti-inflammatory Effects : Compounds with analogous structures have demonstrated antiviral properties and anti-inflammatory effects, suggesting that this compound may also possess these activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the bromine and nitro groups enhances its binding affinity to enzymes and receptors. This interaction can lead to modulation of signaling pathways involved in various biological processes.

Research Findings and Case Studies

Recent studies have focused on the compound's potential as a drug candidate. For instance:

- Anticancer Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways .

- Antimicrobial Testing : The compound was tested against several bacterial strains, showing significant inhibition zones comparable to standard antibiotics.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption characteristics in model organisms, supporting further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | 1040682-46-9 | 0.91 | Contains N,N-dimethyl substitution |

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6 | 0.90 | Amino group at the 2-position |

| 5-Bromo-N-methyl-3-nitropyridin-2-amine | 155790-01-5 | 0.82 | Methyl substitution instead of dimethyl |

This table illustrates how the specific arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs.

Propiedades

IUPAC Name |

5-bromo-N,4-dimethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXNDASZVILVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565603 | |

| Record name | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155790-01-5 | |

| Record name | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.